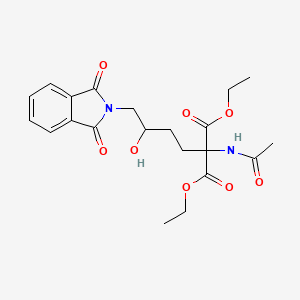

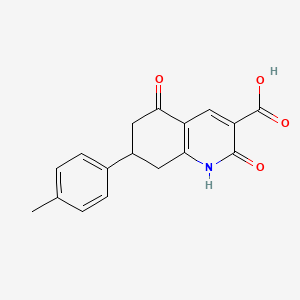

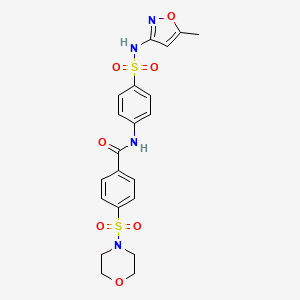

![molecular formula C17H25N7O B2498409 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide CAS No. 2034548-79-1](/img/structure/B2498409.png)

1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds bearing structural similarities, such as triazolo and pyridazin rings, often involves multi-step synthetic routes that include the formation of the core heterocyclic system followed by various functionalization reactions. For example, the synthesis of triazolo-pyridazine substituted piperazines as potential anti-diabetic drugs involves a two-step synthesis process starting from pyridine and triazolo[4,3-b]pyridazine precursors (Bindu et al., 2019). Such methodologies provide a foundation for the synthesis of complex molecules like the one , emphasizing the importance of precise control over reaction conditions and the strategic selection of substituents to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of compounds containing triazolo and pyridazin rings is characterized by a high degree of nitrogen incorporation within the ring systems, contributing to unique electronic and spatial properties. For instance, the study on the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines reveals the impact of nitrogen heteroatoms on the ring stability and potential for further chemical modifications (Peet, 1984). These structural features are critical for understanding the reactivity and interaction potential of the target compound.

Chemical Reactions and Properties

Compounds with triazolo and pyridazin motifs exhibit a range of chemical behaviors, influenced by the electron-rich nature of the nitrogen atoms and the potential for nucleophilic and electrophilic reactions. The versatility in chemical reactions is illustrated through the synthesis of diverse derivatives with significant biological activities, such as antidiabetic (Bindu et al., 2019) and cardiovascular agents (Sato et al., 1980).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are significantly influenced by the heterocyclic core and the nature of substituents. While specific data for the compound is not directly available, studies on related structures provide insights into how molecular modifications can impact physical properties, guiding the development of compounds with desired solubility and stability profiles.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are dictated by the intricate arrangement of heteroatoms and the presence of functional groups capable of forming hydrogen bonds and other non-covalent interactions. For instance, the interaction of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline with TGF-β type I receptor kinase highlights the biological relevance of such structures (Jin et al., 2014).

Applications De Recherche Scientifique

Cardiovascular Agents

Research into cardiovascular agents has led to the synthesis of compounds with coronary vasodilating and antihypertensive activities. Studies have identified compounds with potent activities, showing promise as cardiovascular agents. These compounds were synthesized to explore their potential in treating cardiovascular diseases, highlighting their significance in scientific research aimed at discovering new therapeutic agents (Sato et al., 1980).

Inotropic Activity

Derivatives of related compounds have been synthesized and evaluated for positive inotropic activity. Some derivatives exhibited favorable activity compared to standard drugs, indicating their potential in developing treatments for heart-related conditions (Ji-Yong Liu et al., 2009).

Antihistaminic and Antiinflammatory Activities

Compounds with fused pyridazine structures have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. These findings suggest potential applications in treating allergic conditions, such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Antimicrobial Activity

New thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. The study highlights the potential of these compounds in addressing microbial infections, contributing to the ongoing search for new antimicrobial agents (Bhuiyan et al., 2006).

Adenosine A2a Receptor Antagonists

Research into adenosine A2a receptor antagonists has explored the use of different heterocyclic cores, leading to the discovery of compounds with potential applications in treating Parkinson's disease. This research underscores the importance of structural diversity in the development of new therapeutic agents (Vu et al., 2004).

Propriétés

IUPAC Name |

1-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N7O/c1-22-8-4-5-13(12-22)17(25)18-11-16-20-19-14-6-7-15(21-24(14)16)23-9-2-3-10-23/h6-7,13H,2-5,8-12H2,1H3,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHXSMGCBQPOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

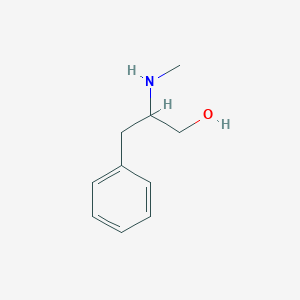

![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)

![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)

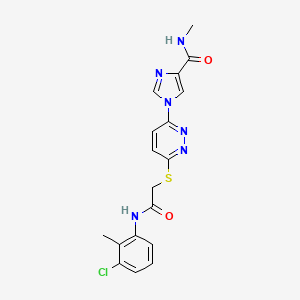

![4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2498340.png)

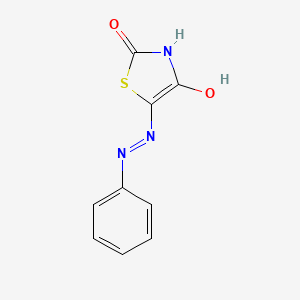

![8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498348.png)

![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498349.png)